6-chloro-[1,3]oxazolo[4,5-c]pyridine
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Overview
Description
6-chloro-[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound that contains both an oxazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-[1,3]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chloropyridine with glyoxylic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-[1,3]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: These reactions often require the use of catalysts, such as palladium or copper, and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
6-chloro-[1,3]oxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 6-chloro-[1,3]oxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxazole and pyridine rings allows for specific interactions with biological molecules, which can lead to the modulation of biochemical pathways and therapeutic effects.
Comparison with Similar Compounds
6-chloro-[1,3]oxazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
1,3,4-oxadiazole-oxazolo[4,5-b]pyridine: This compound also contains an oxazole and pyridine ring but has different substitution patterns, leading to distinct chemical properties and applications.
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones:
The uniqueness of this compound lies in its specific ring structure and the presence of the chlorine atom, which can be further modified to create a wide range of derivatives with diverse properties and applications.
Properties
CAS No. |
2137749-16-5 |
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Molecular Formula |
C6H3ClN2O |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
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